![molecular formula C17H15Cl2N3O4S B5508724 N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5508724.png)

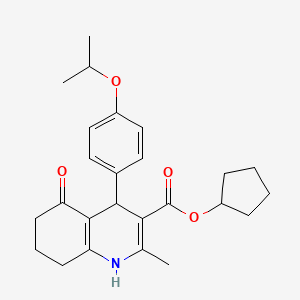

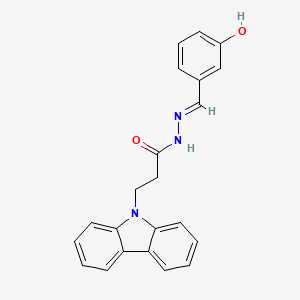

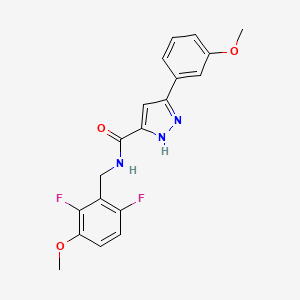

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide involves intricate organic synthesis techniques. For example, the methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)emenyl]-1H-1,2,4-triazole-1-ethanol and α-[1-(2-chlorophenyl)ethenyl]-α-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol are synthesized through a series of reactions including the use of dichlorostyrene as a precursor, modification of Grignard addition, and utilization of 1,2,4-triazole as both a base transfer agent and nucleophile (PestiJaan et al., 1998).

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives, including N-(3,4-dichlorophenyl)methanesulfonamide, reveals specific conformations and bond parameters. For instance, studies have shown that the conformation of the N-H bond can be syn or anti to chloro substituents, influencing the overall structure and potential interactions of the molecule (Gowda, Foro, Fuess, 2007). Such details are crucial for understanding the compound's reactivity and potential binding mechanisms.

Chemical Reactions and Properties

Chemical reactions involving N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide and similar compounds often include interactions with nucleophiles and the formation of complexes. For example, adsorption and corrosion inhibition properties of related methanesulfonamides on mild steel in acidic environments have been explored, showing that these compounds can form protective films on metal surfaces through adsorption mechanisms (Olasunkanmi et al., 2016).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular conformation and intermolecular interactions. Detailed crystallographic studies provide insights into the arrangement of molecules in solid states and the formation of dimers or chains through hydrogen bonding and other interactions (Gowda, Foro, Fuess, 2007).

Chemical Properties Analysis

The chemical properties of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide, such as reactivity, stability, and potential for forming complexes with metals or other organic molecules, are central to its applications in organic synthesis and materials science. Studies on similar compounds highlight the role of the methanesulfonyl group and the dichlorophenyl moiety in determining these properties (Gowda, Foro, Fuess, 2007).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Syntheses of Metabolites :

- The compound has been utilized in the synthesis of various metabolites, such as ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2H-pyridazino[4,5-b]quinolin-1-one. These syntheses demonstrate the use of methanesulfonyl as a protective group in chemical reactions, highlighting the compound's role in facilitating complex synthetic routes (Mizuno et al., 2006).

Applications in Corrosion Inhibition

- Corrosion Inhibition :

- Quinoxalines, related to the compound , have shown potential as corrosion inhibitors for metals such as copper. Quantum chemical calculations based on Density Functional Theory (DFT) were conducted on similar quinoxalines to determine their relationship with inhibition efficiency. These studies underscore the potential application of the compound in industrial settings for protecting metals from corrosion (Zarrouk et al., 2014).

Catalytic Properties

- Catalysis in Methane Generation :

- Related rhenium tricarbonyl complexes, including those with quinoxaline derivatives, have been studied for their ability to catalyze the reduction of carbon dioxide to carbon monoxide and methane. These findings suggest potential applications in catalysis, particularly in the conversion of greenhouse gases to useful products (Nganga et al., 2021).

Structural Studies

- Crystal Structure Analysis :

- The crystal structure of N-(3,4-dichlorophenyl)methanesulfonamide has been extensively studied. Understanding the bond parameters and conformation of such compounds contributes significantly to the broader field of organic chemistry, particularly in the development of new pharmaceuticals and materials (Gowda, Foro, & Fuess, 2007).

Photovoltaic Applications

- Photovoltaic Device Fabrication :

- Quinoline derivatives, closely related to the compound , have been used in the fabrication of photodiode devices. These derivatives demonstrate the potential of such compounds in the development of new materials for photovoltaic applications, possibly improving the efficiency of solar cells (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Protection in Steel

- Steel Corrosion Inhibition :

- Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, related to the compound in focus, have revealed their efficacy in inhibiting mild steel corrosion. Such research is pivotal in industrial applications where steel preservation is critical (Olasunkanmi et al., 2016).

Propriétés

IUPAC Name |

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O4S/c1-27(25,26)22(11-6-7-12(18)13(19)8-11)10-17(24)21-9-16(23)20-14-4-2-3-5-15(14)21/h2-8H,9-10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEZIYOOTNWXBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5R*)-N,N-dimethyl-6-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5508677.png)

![3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5508680.png)

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5508688.png)

![8-fluoro-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2-quinolinecarboxamide](/img/structure/B5508691.png)

![2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5508698.png)

![2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5508700.png)

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)

![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)